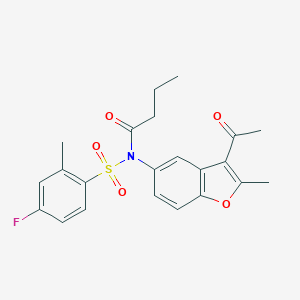

N-(2,5-dimethoxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-dimethoxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide, commonly known as DMTS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and has been found to have a wide range of applications in various fields of research. DMTS has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

DMTS has been extensively used in scientific research for a variety of applications. It has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. DMTS has been used in the study of the role of carbonic anhydrase in various physiological processes such as respiration, acid-base balance, and ion transport.

DMTS has also been used as a fluorescent probe for the detection of zinc ions in biological systems. It has been found to selectively bind to zinc ions and emit fluorescence upon excitation. This property of DMTS has been utilized in the study of the role of zinc ions in various biological processes such as signal transduction, gene expression, and immune function.

Mechanism of Action

The mechanism of action of DMTS is mainly attributed to its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. DMTS binds to the active site of carbonic anhydrase and inhibits its activity by preventing the binding of substrate molecules. This leads to a decrease in the concentration of bicarbonate ions and protons, which in turn affects various physiological processes such as respiration, acid-base balance, and ion transport.

Biochemical and Physiological Effects:

The biochemical and physiological effects of DMTS are mainly attributed to its ability to inhibit carbonic anhydrase. By inhibiting carbonic anhydrase, DMTS affects various physiological processes such as respiration, acid-base balance, and ion transport. It has been found to decrease the rate of respiration by reducing the concentration of bicarbonate ions and protons, which are essential for the transport of carbon dioxide from tissues to lungs. DMTS has also been found to affect acid-base balance by altering the concentration of bicarbonate ions and protons in the blood.

Advantages and Limitations for Lab Experiments

DMTS has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase and has been found to be selective for certain isoforms of the enzyme. This makes it a useful tool for the study of the role of carbonic anhydrase in various physiological processes. DMTS is also a fluorescent probe for the detection of zinc ions in biological systems. This property of DMTS has been utilized in the study of the role of zinc ions in various biological processes.

However, there are also limitations to the use of DMTS in lab experiments. It has been found to be toxic to certain cell types and can affect cell viability. DMTS can also interfere with other enzymes and proteins in biological systems, leading to non-specific effects.

Future Directions

There are several future directions for research on DMTS. One area of research is the study of the role of carbonic anhydrase in various disease states such as cancer, diabetes, and neurological disorders. DMTS has been found to be a potent inhibitor of carbonic anhydrase and can be used to investigate the role of the enzyme in these disease states.

Another area of research is the study of the role of zinc ions in various biological processes. DMTS is a fluorescent probe for the detection of zinc ions and can be used to investigate the role of zinc ions in signal transduction, gene expression, and immune function.

Conclusion:

In conclusion, DMTS is a chemical compound that has been widely used in scientific research. It has been found to have a wide range of applications in various fields of research. DMTS is a potent inhibitor of carbonic anhydrase and has been used in the study of the role of the enzyme in various physiological processes. It is also a fluorescent probe for the detection of zinc ions in biological systems and has been utilized in the study of the role of zinc ions in various biological processes. There are several future directions for research on DMTS, including the study of the role of carbonic anhydrase in various disease states and the role of zinc ions in various biological processes.

Synthesis Methods

DMTS can be synthesized by reacting 2,5-dimethoxyaniline with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out at room temperature under an inert atmosphere. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

properties

Molecular Formula |

C18H23NO4S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide |

InChI |

InChI=1S/C18H23NO4S/c1-11-9-12(2)14(4)18(13(11)3)24(20,21)19-16-10-15(22-5)7-8-17(16)23-6/h7-10,19H,1-6H3 |

InChI Key |

PVSKOXDEOQFXNI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)

![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)

![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)

![4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280804.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)

![Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)

![Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)

![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)

![Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280815.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280823.png)